molecular formula C13H20N2S B7997048 3-[(4-Ethylpiperazino)methyl]thiophenol

3-[(4-Ethylpiperazino)methyl]thiophenol

Cat. No.: B7997048
M. Wt: 236.38 g/mol
InChI Key: FZWMTFPQWQDREL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Ethylpiperazino)methyl]thiophenol typically involves the reaction of thiophenol with 4-ethylpiperazine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol are often used .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(4-Ethylpiperazino)methyl]thiophenol can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol or even further to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

Chemistry: 3-[(4-Ethylpiperazino)methyl]thiophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biological research, this compound may be used to study the effects of thiophenol derivatives on biological systems. It can also serve as a building block for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazino)methyl]thiophenol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiophenol and piperazine groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 3-[(4-Methylpiperazino)methyl]thiophenol
  • 3-[(4-Propylpiperazino)methyl]thiophenol
  • 3-[(4-Butylpiperazino)methyl]thiophenol

Comparison: Compared to its analogs, 3-[(4-Ethylpiperazino)methyl]thiophenol has a unique ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in the compound’s properties and applications .

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWMTFPQWQDREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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